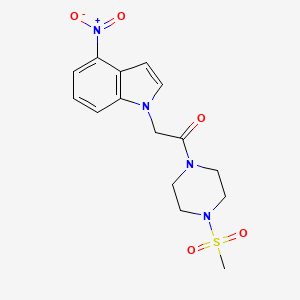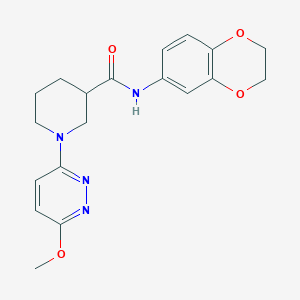
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrole ring, a triazole ring, and a pyrazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl, pyrrole, and triazole groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium catalysts for coupling reactions), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new chemical processes and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
- 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
- 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12BrN7O |
|---|---|
Molecular Weight |
398.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H12BrN7O/c17-11-3-5-12(6-4-11)24-15(23-7-1-2-8-23)13(9-20-24)14(25)21-16-18-10-19-22-16/h1-10H,(H2,18,19,21,22,25) |
InChI Key |
FYOGOADORJRQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987223.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10987230.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987233.png)
![N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10987240.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10987248.png)
![1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone](/img/structure/B10987257.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10987263.png)
![5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B10987277.png)


![methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10987287.png)
![2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10987299.png)
